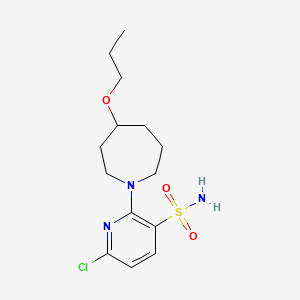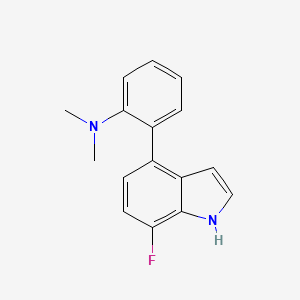
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propoxyazepane Moiety: This step involves the nucleophilic substitution reaction where the azepane ring is introduced using a suitable alkylating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis in microorganisms, making it effective as an antimicrobial agent.
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide is unique due to its specific structural features, including the propoxyazepane moiety and the chloro-substituted pyridine ring. These features may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
属性
IUPAC Name |
6-chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-2-10-21-11-4-3-8-18(9-7-11)14-12(22(16,19)20)5-6-13(15)17-14/h5-6,11H,2-4,7-10H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXTWDGQKGEYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C2=C(C=CC(=N2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6982467.png)
![2-[[6-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B6982472.png)
![N-(2,2-difluoroethyl)-5-fluoro-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B6982474.png)
![5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B6982477.png)
![2-[4-(4-Amino-6-tert-butyl-1,3,5-triazin-2-yl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6982480.png)
![5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one](/img/structure/B6982481.png)
![6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6982485.png)
![2-[[6-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]-2-phenylpyrimidin-4-yl]amino]ethanol](/img/structure/B6982499.png)
![6-methyl-2-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpyrimidine-2,4-diamine](/img/structure/B6982506.png)
![[1-[6-(Methylamino)pyrimidin-4-yl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B6982513.png)
![3-(2-Hydroxyethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)quinazolin-4-one](/img/structure/B6982523.png)
![6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B6982545.png)
![2-[[3-(7-fluoro-1H-indol-4-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6982553.png)

